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Compound of Interest

Compound Name: SAR7334 hydrochloride

Cat. No.: B560093 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SAR7334 hydrochloride is a potent and selective inhibitor of the Transient

Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in

various physiological and pathological processes.[1][2][3] TRPC6 channels are activated by

diacylglycerol (DAG) and play a significant role in regulating intracellular calcium ([Ca²⁺]i)

levels.[1] Dysregulation of TRPC6-mediated calcium influx has been linked to conditions such

as pulmonary hypertension and focal segmental glomerulosclerosis.[1][2][3] SAR7334 provides

a valuable pharmacological tool for investigating the function of TRPC6 channels in vitro and in

vivo.[1][3]

These application notes provide detailed protocols for measuring the inhibitory effects of

SAR7334 hydrochloride on intracellular calcium mobilization using fluorescence-based

assays.

Mechanism of Action: Inhibition of TRPC6-Mediated
Calcium Influx
TRPC6 channels are key components of the calcium signaling pathway initiated by the

activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This

activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and
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diacylglycerol (DAG). While IP₃ triggers calcium release from the endoplasmic reticulum, DAG

directly activates TRPC6 channels located on the plasma membrane. This activation results in

an influx of extracellular Ca²⁺, contributing to the sustained elevation of intracellular calcium.

SAR7334 acts as a direct antagonist of the TRPC6 channel, blocking the pore and thereby

preventing the influx of calcium into the cell.[1][2]
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Caption: SAR7334 blocks Ca²⁺ influx by inhibiting the DAG-sensitive TRPC6 channel.

Quantitative Data: Potency and Selectivity of
SAR7334
SAR7334 demonstrates high potency for TRPC6 channels with notable selectivity over other

TRPC isoforms. The inhibitory concentrations (IC₅₀) have been determined through both

intracellular calcium influx assays and direct electrophysiological measurements (patch-clamp).

[1][3][4]
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Target
Channel

Assay Type Activator Cell Line IC₅₀ (nM) Reference

TRPC6
Ca²⁺ Influx

(Fluo-4)
OAG HEK-FITR 9.5 [1]

TRPC6
Whole-Cell

Current
OAG HEK-FITR 7.9 [1][3][4]

TRPC3
Ca²⁺ Influx

(Fluo-4)
OAG CHO 282 [1][3][4]

TRPC7
Ca²⁺ Influx

(Fluo-4)
OAG HEK-FITR 226 [1][3][4]

TRPC4 /

TRPC5
Ca²⁺ Influx - -

No significant

effect
[1][3][4]

OAG: 1-oleoyl-2-acetyl-sn-glycerol, a synthetic analog of DAG. HEK-FITR: Human Embryonic

Kidney Flp-In T-REx cells. CHO: Chinese Hamster Ovary cells.

Experimental Protocol: Fluorometric Measurement
of Intracellular Calcium
This protocol details the measurement of SAR7334's effect on TRPC6-mediated Ca²⁺ influx

using a ratiometric fluorescent indicator, Fura-2 AM, and a fluorescence plate reader or

microscope. The workflow can be adapted for other calcium indicators like Fluo-4.

Principle
Cell-permeant acetoxymethyl (AM) ester dyes, such as Fura-2 AM, passively diffuse across the

cell membrane.[5] Inside the cell, esterases cleave the AM group, trapping the dye in its active,

calcium-sensitive form.[5] Fura-2 is a ratiometric dye; its fluorescence excitation maximum

shifts from ~380 nm in the Ca²⁺-free state to ~340 nm upon binding Ca²⁺, while the emission

peak remains constant at ~510 nm.[5][6] The ratio of fluorescence emission at 510 nm from

excitation at 340 nm versus 380 nm is directly proportional to the intracellular calcium

concentration, providing a robust measurement that minimizes effects of uneven dye loading or

photobleaching.[6][7]
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Calcium Influx Assay Workflow

1. Cell Seeding
Seed cells expressing TRPC6

in 96-well plates

2. Dye Loading
Incubate cells with Fura-2 AM

3. Compound Incubation
Pre-incubate with SAR7334

or vehicle control

4. Baseline Reading
Measure baseline 340/380 ratio

on a plate reader

5. Channel Activation
Inject TRPC6 activator (e.g., OAG)

6. Kinetic Measurement
Record fluorescence changes

over time

7. Data Analysis
Calculate 340/380 ratio,

normalize data, and determine IC₅₀

Click to download full resolution via product page

Caption: Workflow for measuring SAR7334's inhibition of Ca²⁺ influx.

Materials and Reagents
Cell Line: HEK293 or CHO cells stably expressing human TRPC6.

SAR7334 Hydrochloride: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

Fura-2 AM: Prepare a 1 mg/mL stock in anhydrous DMSO.[8]

Pluronic™ F-127: 20% solution in DMSO.
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1-oleoyl-2-acetyl-sn-glycerol (OAG): Prepare a stock solution in DMSO.

Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, 2 mM CaCl₂, pH

7.4.[6]

Probenecid (optional): Anion transport inhibitor to improve dye retention.[9]

Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS).

Equipment: Fluorescence microplate reader with dual excitation (340/380 nm) and injectors,

or a fluorescence microscope.

Plates: Black, clear-bottom 96-well microplates.

Step-by-Step Procedure
1. Cell Seeding: a. Culture TRPC6-expressing cells under standard conditions (37°C, 5% CO₂).

b. Seed cells into black, clear-bottom 96-well plates at a density that will result in an 80-90%

confluent monolayer on the day of the experiment (e.g., 3.0 x 10⁴ cells/well).[5] c. Incubate for

16-24 hours.

2. Dye Loading: a. Prepare the Fura-2 AM loading solution in Assay Buffer. For each 10 mL of

buffer, add:

20 µL of 1 mg/mL Fura-2 AM stock (Final concentration: ~2 µM).
25 µL of 20% Pluronic F-127 (Final concentration: 0.05%).[6]
(Optional) 100 µL of 100X Probenecid stock.[6] b. Aspirate the culture medium from the
wells. c. Wash the cell monolayer once with 200 µL of Assay Buffer. d. Add 100 µL of the
Fura-2 AM loading solution to each well. e. Incubate the plate for 60 minutes at 37°C in the
dark.[9]

3. Compound Incubation: a. Prepare serial dilutions of SAR7334 hydrochloride in Assay

Buffer at 2X the final desired concentration. Include a vehicle control (DMSO). b. After the dye

loading incubation, gently aspirate the loading solution. c. Wash the cells twice with 200 µL of

Assay Buffer to remove extracellular dye. d. Add 100 µL of the appropriate SAR7334 dilution or

vehicle control to each well. e. Incubate for 10-20 minutes at room temperature in the dark.[10]
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4. Measurement of Calcium Influx: a. Set the fluorescence plate reader to kinetically measure

fluorescence emission at 510 nm, alternating excitation between 340 nm and 380 nm. Set the

read interval to 1-5 seconds.[8] b. Record a stable baseline fluorescence ratio for 1-2 minutes.

c. Using the instrument's injectors, add the TRPC6 activator (e.g., OAG, final concentration 30-

100 µM) to all wells simultaneously. d. Continue recording the kinetic response for an additional

5-10 minutes until the signal reaches a plateau or begins to decline.

Data Analysis and Interpretation
Calculate Ratio: For each time point, calculate the ratio of the fluorescence intensity from

340 nm excitation to the intensity from 380 nm excitation (F₃₄₀/F₃₈₀).

Normalize Data: Normalize the kinetic traces by dividing each ratio value by the average

baseline ratio obtained before adding the activator.

Determine Response: The response to the activator is typically calculated as the peak

normalized ratio or the area under the curve (AUC) after agonist addition.

Generate Dose-Response Curve: Plot the response against the logarithm of the SAR7334

concentration.

Calculate IC₅₀: Fit the dose-response data to a four-parameter logistic function to determine

the IC₅₀ value, which represents the concentration of SAR7334 required to inhibit 50% of the

TRPC6-mediated calcium influx.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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